molecular formula C9H9ClO2 B13893408 2-Chloro-5-ethoxybenzaldehyde

2-Chloro-5-ethoxybenzaldehyde

Cat. No.: B13893408
M. Wt: 184.62 g/mol
InChI Key: UFJPYOLDGZWZDM-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzaldehyde
  • 2-Chloro-4-ethoxybenzaldehyde
  • 2-Chloro-5-bromobenzaldehyde

Comparison: 2-Chloro-5-ethoxybenzaldehyde is unique due to the presence of both a chlorine atom and an ethoxy group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds. For example, the ethoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution reactions .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-5-ethoxybenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3

InChI Key

UFJPYOLDGZWZDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

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